

# Revolutionizing Cancer Imaging: Clinical Trial Design for Fapi-fuscc-07 PET

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## Compound of Interest

Compound Name: *Fapi-fuscc-07*

Cat. No.: *B15612888*

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## Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

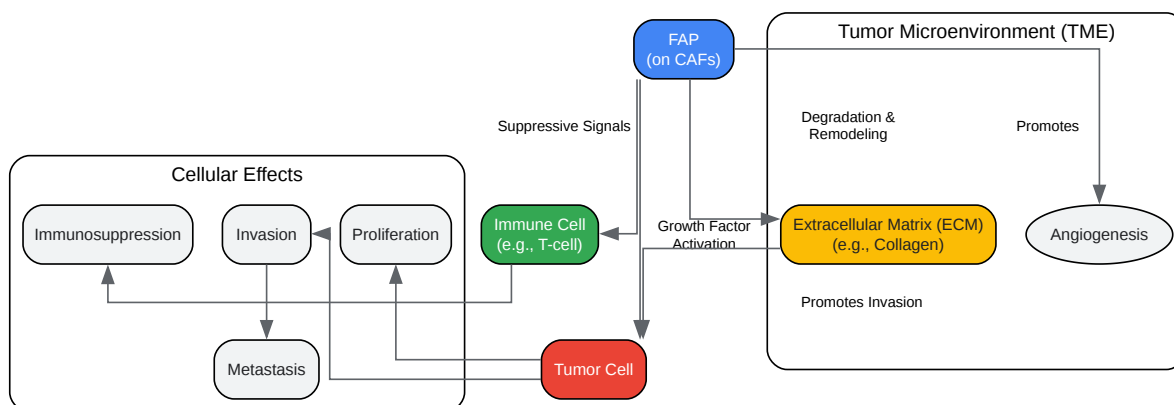
## Introduction

Fibroblast Activation Protein (FAP), a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs), which constitute a significant component of the tumor microenvironment in a vast majority of epithelial cancers. This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. FAP inhibitors (FAPIs) labeled with positron-emitting radionuclides, such as Gallium-68 ( $^{68}\text{Ga}$ ) and Fluorine-18 ( $^{18}\text{F}$ ), have demonstrated remarkable potential in oncological imaging, often outperforming the current standard, [ $^{18}\text{F}$ ]FDG PET, in various cancer types. A novel FAP-specific tracer, [ $^{18}\text{F}$ ]F-**FAPFUSCC-07 (Fapi-fuscc-07)**, has been developed and has shown promising preclinical and initial clinical results, suggesting enhanced diagnostic precision. This document provides a comprehensive overview of the clinical trial design considerations and detailed protocols for **Fapi-fuscc-07** PET imaging.

## Mechanism of Action and Signaling Pathway

**Fapi-fuscc-07** is a small molecule inhibitor that binds with high affinity to FAP on the surface of CAFs within the tumor stroma. The attached  $^{18}\text{F}$  radionuclide allows for non-invasive visualization and quantification of FAP expression using Positron Emission Tomography (PET). The underlying principle is that tumors with a significant stromal component will exhibit high uptake of the tracer.

FAP plays a crucial role in tumor progression through various signaling pathways. It contributes to extracellular matrix remodeling, promotes tumor cell proliferation, invasion, and angiogenesis, and fosters an immunosuppressive tumor microenvironment.

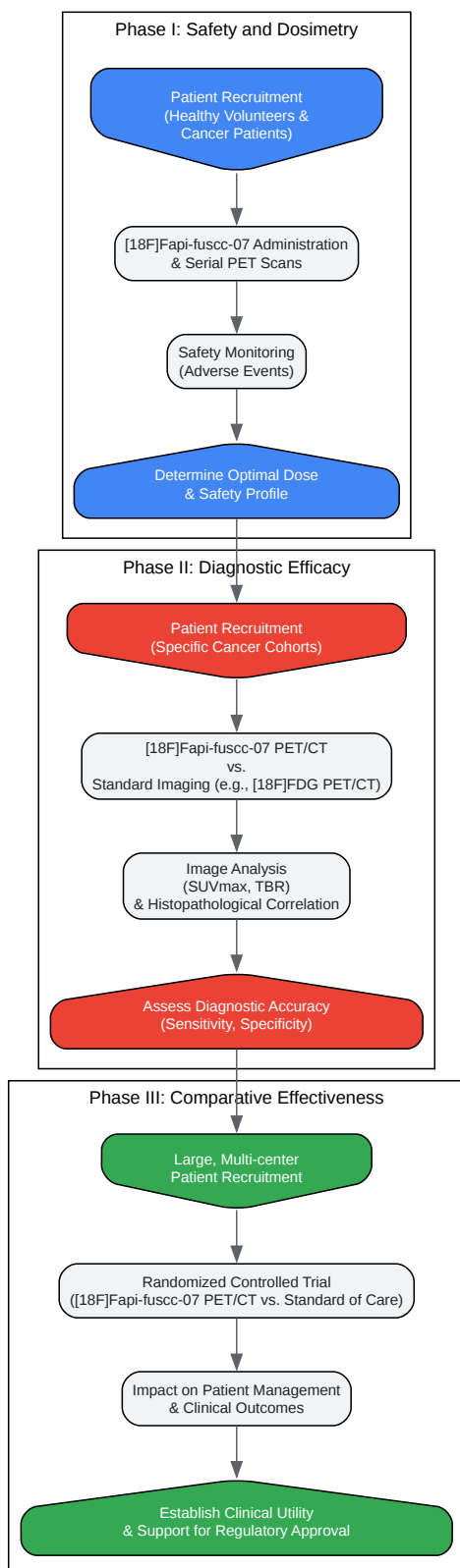


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**Figure 1:** Simplified FAP Signaling Pathway in the Tumor Microenvironment.

## Clinical Trial Design for Fapi-fuscc-07 PET Imaging

A well-structured clinical trial is essential to validate the diagnostic efficacy and safety of **Fapi-fuscc-07**. Below is a recommended clinical trial workflow.



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**Figure 2:** Clinical Trial Workflow for **Fapi-fuscc-07** PET Imaging.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and initial clinical studies of **Fapi-fuscc-07** and other relevant FAPI tracers.

Table 1: Preclinical Characteristics of [<sup>18</sup>F]F-**FAPF-FUSCC-07**[\[1\]](#)[\[2\]](#)

Parameter	Value	Description
Radiochemical Purity	>99%	High purity is crucial for accurate imaging.
Molar Activity	40-120 GBq/μmol	Indicates high specific binding to the target.
In vitro Stability (PBS, 4h)	>98%	Stable in physiological buffer.
In vitro Stability (Human Serum, 2h)	>95%	Stable in human serum, suggesting good in vivo stability.
LogP	-2.3 ± 0.1	Indicates hydrophilic nature, favoring renal clearance.
IC <sub>50</sub> (FAP inhibition)	5.8 ± 0.7 nM	High binding affinity to FAP.

Table 2: Comparative Tumor Uptake (SUVmax) of FAPI Tracers in a Head-to-Head Clinical Study[\[1\]](#)

Tumor Type	[ <sup>18</sup> F]F-FAPI-FUSCC-07	[ <sup>18</sup> F]F-FAPI-42	[ <sup>18</sup> F]F-FAPI-74
Nasopharyngeal Carcinoma	15.6	10.2	8.9
Lung Cancer	12.8	9.5	7.6
Breast Cancer	10.5	7.8	6.5
Pancreatic Cancer	11.2	8.1	7.1
Colorectal Cancer	9.8	6.9	5.8

Note: Data is from a limited number of patients and should be interpreted as preliminary.

Table 3: Biodistribution of [<sup>18</sup>F]F-FAPI-FUSCC-07 in Healthy Organs (Human, SUVmean at 1h p.i.)

Organ	SUVmean
Liver	1.5 ± 0.3
Kidney	2.8 ± 0.6
Spleen	1.2 ± 0.2
Muscle	0.8 ± 0.2
Blood Pool	1.9 ± 0.4
Bone Marrow	1.1 ± 0.3

Note: This data is representative and may vary between individuals.

## Experimental Protocols

### [<sup>18</sup>F]F-FAPI-FUSCC-07 PET/CT Imaging Protocol

#### 1. Patient Preparation:

- No specific dietary restrictions (e.g., fasting) are required.

- Patients should be well-hydrated.
- A review of the patient's medical history, including any prior imaging and treatments, is necessary.
- Informed consent must be obtained.

## 2. Radiotracer Administration:

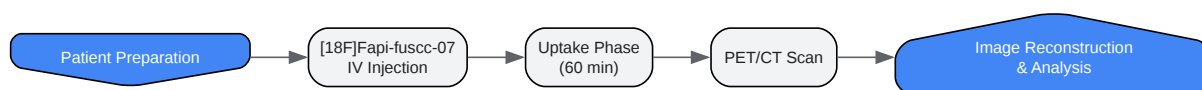
- Administer an intravenous (IV) bolus injection of 3.7 MBq/kg (0.1 mCi/kg) of [<sup>18</sup>F]F-**FAPI-FUSCC-07**.
- The injection should be followed by a saline flush (e.g., 10-20 mL) to ensure complete administration.

## 3. PET/CT Image Acquisition:

- Imaging is typically performed 60 minutes post-injection (p.i.).
- A low-dose CT scan is acquired for attenuation correction and anatomical localization.
- The PET scan is acquired from the vertex of the skull to the mid-thigh.
- Acquisition time is typically 2-3 minutes per bed position.

## 4. Image Reconstruction and Analysis:

- PET images are reconstructed using an ordered subset expectation maximization (OSEM) algorithm.
- Standardized Uptake Values (SUV) are calculated for quantitative analysis of tracer uptake in tumors and normal organs.
- Tumor-to-background ratios (TBRs) are determined by dividing the SUV<sub>max</sub> of the tumor by the SUV<sub>mean</sub> of a reference tissue (e.g., muscle or blood pool).



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**Figure 3:** [ $^{18}\text{F}$ ]F-FAPI-FUSCC-07 PET/CT Imaging Workflow.

## Conclusion

**Fapi-fuscc-07** is a promising new PET tracer for imaging FAP expression in a wide range of cancers. Its favorable preclinical characteristics and initial clinical data suggest it may offer improved diagnostic performance over existing FAPI tracers. The provided application notes and protocols are intended to guide researchers in the design and execution of clinical trials to further evaluate and validate this novel imaging agent. Rigorous clinical investigation will be crucial to establish its role in routine oncological practice and potentially as a companion diagnostic for FAP-targeted therapies.

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## References

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- 2. Collection - Preclinical and First-In-Human Imaging of Novel [ $^{18}\text{F}$ ]F-FAPI-FUSCC-07 Tracer: Comparative Prospective Study with [ $^{18}\text{F}$ ]F-FAPI-42 and [ $^{18}\text{F}$ ]F-FAPI-74 - Molecular Pharmaceutics - Figshare [[figshare.com](https://www.figshare.com)]
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